molecular formula C21H15N3O3S2 B2866044 N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 315708-10-2

N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No. B2866044
CAS RN: 315708-10-2
M. Wt: 421.49
InChI Key: KHWFVEXUHFTDBB-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H15N3O3S2 and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Structural Analysis

Studies involving compounds with structural similarities, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, have focused on the crystallographic analysis to understand the folding conformation and intramolecular hydrogen bonding. These insights are crucial for designing compounds with specific biological activities (Subasri et al., 2016).

Antitumor and Antimicrobial Applications

Compounds utilizing the thieno[2,3-d]pyrimidine scaffold, such as those studied by Gangjee et al., have shown potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating significant antitumor properties (Gangjee et al., 2008). Moreover, derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their antitumor activity, with some showing promising results comparable to established drugs (Hafez & El-Gazzar, 2017).

Enzyme Inhibition for Therapeutic Applications

Research on derivatives such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide and its analogs has explored their efficacy as enzyme inhibitors, particularly targeting glutaminase for potential therapeutic effects against certain cancers (Shukla et al., 2012).

Quantum Chemical Analysis for Drug Design

Quantum chemical studies on compounds similar to the one , such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, provide insight into molecular structure, drug likeness, and potential antiviral activities through molecular docking studies. These analyses help in understanding the pharmacokinetic properties and therapeutic potential against diseases like COVID-19 (Mary et al., 2020).

Synthesis and Characterization for Biological Screening

The synthesis and characterization of N-substituted derivatives of related compounds have been studied for their biological activities, including antibacterial and antifungal properties. These studies contribute to the development of new therapeutic agents with potential applications in treating various microbial infections (Lahtinen et al., 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S2/c25-19(24-14-6-7-16-17(8-14)27-12-26-16)10-28-20-15-9-18(13-4-2-1-3-5-13)29-21(15)23-11-22-20/h1-9,11H,10,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWFVEXUHFTDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3C=C(S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

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